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molecular formula C11H13F3O3S B601906 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate CAS No. 21172-43-0

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate

Cat. No. B601906
M. Wt: 282.28
InChI Key:
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Patent
US06559172B1

Procedure details

In a manner analogous to the preparation of Example 83(a), 3-(3-trifluoromethyl-phenyl)-propan-1-ol (0.94 g, 4.61 mmol), Et3N (1.28 mL, 9.22 mmol) and MsCl (0.44 mL, 5.53 mmol) gave the desired compound as a light brown oil. 1H NMR (300 MHz, CDCl3) δ 2.10-2.16 (m, 2H), 2.82-2.86 (t, 2H) 3.02 (s, 3H), 4.24-4.28 (t, 2H), 7.38-7.52 (m, 4H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1.CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][O:12][S:23]([CH3:22])(=[O:25])=[O:24])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCCO)(F)F
Name
Quantity
1.28 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.44 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCOS(=O)(=O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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